molecular formula C7H18Cl2N2 B6196817 (3,3-dimethylcyclopentyl)hydrazine dihydrochloride CAS No. 2680539-67-5

(3,3-dimethylcyclopentyl)hydrazine dihydrochloride

Cat. No.: B6196817
CAS No.: 2680539-67-5
M. Wt: 201.1
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Description

(3,3-dimethylcyclopentyl)hydrazine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a cyclopentyl ring substituted with two methyl groups at the 3-position and a hydrazine moiety, which is further stabilized by two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethylcyclopentyl)hydrazine dihydrochloride typically involves the following steps:

    Formation of 3,3-dimethylcyclopentanone: This intermediate is prepared by the alkylation of cyclopentanone with methyl iodide in the presence of a strong base like sodium hydride.

    Hydrazone Formation: The 3,3-dimethylcyclopentanone is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Reduction: The hydrazone is reduced using a suitable reducing agent such as sodium borohydride to yield (3,3-dimethylcyclopentyl)hydrazine.

    Formation of Dihydrochloride Salt: Finally, the (3,3-dimethylcyclopentyl)hydrazine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3,3-dimethylcyclopentyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be further reduced to form more reduced hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

(3,3-dimethylcyclopentyl)hydrazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3,3-dimethylcyclopentyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylhydrazine: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.

    (3,3-dimethylcyclopentyl)amine: Similar structure but with an amine group instead of hydrazine, leading to different biological activity.

    (3,3-dimethylcyclopentyl)methylamine: Contains a methyl group on the amine, altering its chemical and biological properties.

Uniqueness

(3,3-dimethylcyclopentyl)hydrazine dihydrochloride is unique due to the presence of both the cyclopentyl ring and the hydrazine moiety, which confer distinct chemical reactivity and potential biological activity. The dimethyl substitution further enhances its stability and reactivity compared to similar compounds.

Properties

CAS No.

2680539-67-5

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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